(S)-2-(Methylsulfonamido)propanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

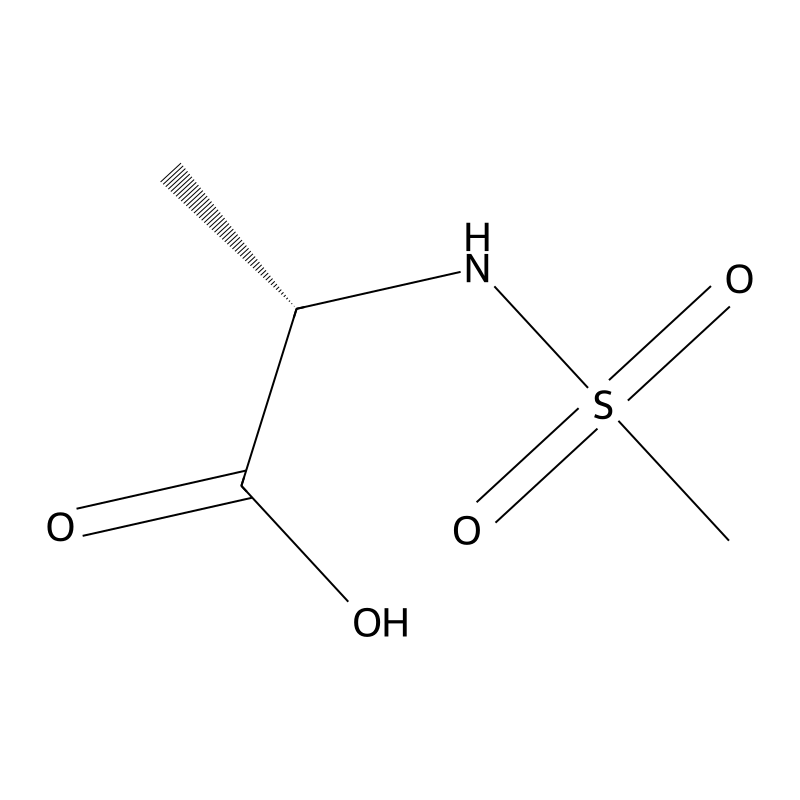

(S)-2-(Methylsulfonamido)propanoic acid, also known as 2-(methanesulfonamido)propanoic acid, is an organic compound with the molecular formula CHNOS and a molecular weight of approximately 167.18 g/mol. This compound features a propanoic acid backbone with a methylsulfonamide group attached to the second carbon atom, which imparts unique chemical properties. The compound is characterized by its solubility in water due to the presence of polar functional groups, making it of interest in various biological and chemical applications .

- Esterification: Reacting with alcohols in the presence of acid catalysts to form esters.

- Amide Formation: In the presence of amines, it can form amides through nucleophilic acyl substitution.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide, particularly when heated or treated with strong bases.

These reactions are essential for synthesizing derivatives that may have enhanced biological activity or altered physical properties.

Research indicates that (S)-2-(Methylsulfonamido)propanoic acid exhibits biological activities that may include:

- Antimicrobial Properties: Some studies suggest that compounds containing methylsulfonamide groups can inhibit bacterial growth, making them potential candidates for antibiotic development.

- Enzyme Inhibition: The compound may interact with specific enzymes, potentially serving as an inhibitor in metabolic pathways.

- Neuroprotective Effects: Preliminary research indicates potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Further investigation into its pharmacological profiles is necessary to fully understand its potential therapeutic applications .

The synthesis of (S)-2-(Methylsulfonamido)propanoic acid can be achieved through several methods:

- Direct Amination:

- Starting from 2-bromopropanoic acid, it can be reacted with sodium methylsulfamate in a nucleophilic substitution reaction.

- Reduction of Sulfonamide Precursors:

- Starting from sulfonyl chlorides or sulfonamides, followed by hydrolysis and subsequent reactions to introduce the propanoic acid moiety.

These methods highlight the versatility of synthetic routes available for producing this compound, allowing for modifications based on desired purity and yield .

(S)-2-(Methylsulfonamido)propanoic acid has several applications across different fields:

- Pharmaceutical Industry: Due to its potential biological activity, it can be utilized in drug formulation and development.

- Agricultural Chemicals: The compound may serve as a building block for agrochemicals aimed at pest control or plant growth regulation.

- Biochemical Research: It can be used as a reagent in biochemical assays to study enzyme interactions and metabolic pathways.

The unique properties associated with the methylsulfonamide group make it valuable for various applications .

Several compounds share structural similarities with (S)-2-(Methylsulfonamido)propanoic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-(Methylsulfonyl)propanoic acid | CHOS | Contains a sulfonyl group; different activity profile |

| N-(Methylsulfonyl)alanine | CHNOS | Similar amine structure; potential for different biological activity |

| Propionic acid, 2-methyl-2-(methylsulfonyl) | CHOS | Extended carbon chain; altered solubility and reactivity |

The uniqueness of (S)-2-(Methylsulfonamido)propanoic acid lies in its specific stereochemistry and the presence of both sulfonamide and carboxylic acid functionalities, which may confer distinct biological activities compared to these similar compounds .